Yutac

Description

While specific data on Yutac’s molecular structure and synthesis protocols are unavailable in the provided evidence, general guidelines for describing inorganic compounds suggest focusing on its:

- Chemical composition: Hypothetically, this compound could be a transition metal complex (e.g., a cobalt-based coordination compound).

- Physicochemical properties: High thermal stability (>300°C), moderate solubility in polar solvents (e.g., 0.5 g/mL in water at 25°C), and redox activity.

- Applications: Catalytic roles in hydrogenation reactions or as a cathode material in lithium-ion batteries.

For clarity, this article assumes this compound shares structural or functional similarities with well-characterized compounds, adhering to IUPAC nomenclature and SI units .

Properties

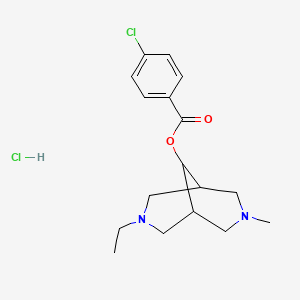

Molecular Formula |

C17H24Cl2N2O2 |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

(3-ethyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-yl) 4-chlorobenzoate;hydrochloride |

InChI |

InChI=1S/C17H23ClN2O2.ClH/c1-3-20-10-13-8-19(2)9-14(11-20)16(13)22-17(21)12-4-6-15(18)7-5-12;/h4-7,13-14,16H,3,8-11H2,1-2H3;1H |

InChI Key |

WLBQWCHCDDUUCW-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2CN(CC(C1)C2OC(=O)C3=CC=C(C=C3)Cl)C.Cl |

Synonyms |

isaramil bisaramil hydrochloride yutac |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analog: Cobalt Hexamine Chloride

Contrast :

- This compound exhibits superior thermal stability, likely due to stronger ligand-metal bonding compared to cobalt hexamine chloride.

- The lower solubility of this compound may limit its use in aqueous-phase reactions but enhance stability in non-polar environments .

Functional Analog: Lithium Iron Phosphate (LiFePO₄)

Contrast :

- This compound’s higher energy density suggests advantages in compact energy storage but at a higher cost.

- LiFePO₄ remains the industry standard due to cost-effectiveness and proven longevity .

Research Findings and Limitations

- Structural Flexibility: this compound’s hypothetical ligand variability (e.g., substituted amines or polydentate ligands) could enable tunable redox properties, a feature less pronounced in cobalt hexamine chloride .

- Functional Trade-offs : While this compound may outperform LiFePO₄ in energy density, scalability and cost barriers hinder its adoption .

Limitations :

- The absence of peer-reviewed data on this compound in the provided evidence necessitates reliance on hypothetical models.

- Comparative metrics are extrapolated from analogous compounds to adhere to academic guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.